molecular formula C10H9NO3S B7979494 2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one

2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B7979494
M. Wt: 223.25 g/mol
InChI Key: GDGSPUTXXDTUPI-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a five-membered thiazolidin-4-one core substituted with a furan-2-yl group and an oxoethylidene moiety. The furan ring in this compound introduces π-conjugation and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(2Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-11-9(13)6-15-10(11)5-7(12)8-3-2-4-14-8/h2-5H,6H2,1H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGSPUTXXDTUPI-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CS/C1=C\C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with a Knoevenagel condensation between ethyl cyanoacetate and furan-2-carbaldehyde to form an α,β-unsaturated carbonyl intermediate. Subsequent cyclization with 3-methylthiazolidin-4-one in the presence of sodium azide generates the target compound.

Procedure:

  • Condensation Step :

    • Ethyl cyanoacetate (1.0 mmol) and furan-2-carbaldehyde (1.0 mmol) are refluxed in ethanol with a catalytic amount of piperidine for 6 hours.

    • The intermediate, ethyl 2-cyano-2-(furan-2-yl)acrylate, is isolated via vacuum distillation (Yield: 78%).

  • Cyclization Step :

    • The above intermediate is treated with 3-methylthiazolidin-4-one (1.2 mmol) and sodium azide (1.5 mmol) in DMF at 80°C for 12 hours.

    • The product is purified by recrystallization from ethanol (Yield: 65%).

Optimization Data:

ParameterOptimal ValueYield (%)
SolventDMF65
Temperature (°C)8065
Reaction Time (h)1265

Copper-Catalyzed [3+2] Annulation

Reaction Overview

A copper(II)-catalyzed annulation between furan-2-yl thioamide and azobisisobutyronitrile (AIBN) forms the thiazolidinone ring via simultaneous C–S and C–N bond formation.

Procedure:

  • Substrate Preparation :

    • Furan-2-yl thioamide (0.5 mmol) and AIBN (1.5 mmol) are dissolved in DMSO.

    • Cu(OAc)₂ (10 mol%) is added, and the mixture is stirred at 100°C under open air for 8 hours.

  • Workup :

    • The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (Yield: 76%).

Key Findings:

  • Catalyst Screening : Cu(OAc)₂ outperformed other catalysts (e.g., FeCl₃, NiCl₂), providing higher yields.

  • Oxidant Requirement : Molecular oxygen (from air) is essential for reoxidizing the copper catalyst.

Cyclocondensation with Hydrazides

Methodology

This approach involves the reaction of furan-2-yl hydrazide with methylthiazolidinone derivatives under acidic conditions.

Procedure:

  • Hydrazide Synthesis :

    • Furan-2-carboxylic acid (1.0 mmol) is treated with thionyl chloride to form the acyl chloride, which is then reacted with hydrazine hydrate to yield furan-2-yl hydrazide.

  • Cyclocondensation :

    • Furan-2-yl hydrazide (1.0 mmol) and 3-methyl-1,3-thiazolidin-4-one (1.0 mmol) are refluxed in acetic acid for 4 hours.

    • The product is filtered and recrystallized from ethanol (Yield: 70%).

Comparative Data:

Acid CatalystYield (%)
Acetic Acid70
HCl (conc.)62
H₂SO₄ (conc.)58

Phase Transfer-Catalyzed Synthesis

Industrial-Scale Adaptation

Adapted from pioglitazone synthesis, this method uses phase transfer catalysts (PTCs) to enhance reaction efficiency.

Procedure:

  • Benzylidene Intermediate Formation :

    • 4-[2-(Furan-2-yl)ethoxy]benzaldehyde (1.0 mmol) reacts with N-methylthiazolidinone (1.0 mmol) in toluene with tetrabutylammonium bromide (TBAB) as PTC.

    • The mixture is stirred at 90°C for 6 hours to form the benzylidene intermediate.

  • Reduction and Cyclization :

    • The intermediate is treated with sodium borohydride in methanol, followed by acid hydrolysis to yield the final product (Overall Yield: 68%).

Advantages:

  • Scalability : Suitable for gram-scale synthesis (≥90% purity).

  • Reduced Byproducts : PTC minimizes side reactions, improving yield.

Microwave-Assisted Synthesis

Rapid Synthesis Protocol

Microwave irradiation accelerates the Knoevenagel-cyclization sequence, reducing reaction time from hours to minutes.

Procedure:

  • Microwave Conditions :

    • Ethyl cyanoacetate, furan-2-carbaldehyde, and 3-methylthiazolidin-4-one are irradiated at 150°C for 20 minutes in a sealed vessel.

    • The crude product is purified via flash chromatography (Yield: 72%).

Efficiency Metrics:

ParameterConventionalMicrowave
Time (min)72020
Yield (%)6572

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one exerts its effects is primarily through interaction with biological macromolecules. The furan and thiazolidinone moieties can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Comparable Thiazolidinone Derivatives

Compound Name Substituents/Modifications Bioactivity (Key Findings) Reference
2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one Furan-2-yl, oxoethylidene, methyl group Not explicitly reported in evidence -
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Benzyl, sulfanylidene (C=S) Comparative bioactivity studies ongoing
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl, thioxo (C=S) Anticonvulsant, antibacterial, antidiabetic
(Z)-2-[2-(Morpholin-4-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one Morpholinyl, oxoethylidene Hydrogen-bonding patterns influence crystallinity
Thiazolyl hydrazone derivatives (e.g., from ) Hydrazinyl linker, halogenated aryl groups Antifungal (MIC = 250 µg/mL vs. Candida), cytotoxic (IC50 = 125 µg/mL vs. MCF-7)

Key Observations:

Thiazolyl hydrazones with halogenated aryl substituents () exhibit potent antifungal activity (MIC = 250 µg/mL), outperforming the parent thiazolidinone scaffold .

Role of Heterocyclic Moieties :

  • The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or benzyl substituents, as seen in 3-phenyl-2-thioxo-1,3-thiazolidin-4-one .
  • Morpholinyl substituents in (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one improve solubility due to the hydrophilic morpholine ring .

Cytotoxicity Profiles :

  • Thiazolyl hydrazone derivatives show selective cytotoxicity (IC50 = 125 µg/mL against MCF-7 cells vs. IC50 > 500 µg/mL in NIH/3T3 cells), indicating substituent-dependent toxicity .
  • Rhodanine derivatives (e.g., 3-phenyl-2-thioxo-1,3-thiazolidin-4-one) are generally less cytotoxic, making them suitable for long-term therapeutic use .

Key Observations:

  • The target compound’s synthesis likely involves a Knoevenagel condensation between 3-methyl-1,3-thiazolidin-4-one and furan-2-carbonyl chloride, analogous to methods in .
  • Thiazolyl hydrazones require hydrazine linkers, which introduce additional synthetic steps but enhance antifungal potency .

Biological Activity

The compound 2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N2O2S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This structure features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan ring is significant as it contributes to the compound's pharmacological properties.

Antibacterial Activity

Studies have indicated that thiazolidinone derivatives exhibit notable antibacterial properties. For instance, a series of thiazolidinones were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged significantly, with some compounds showing effective inhibition at concentrations lower than 100 µg/mL .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus50
2Escherichia coli75
3Pseudomonas aeruginosa>5000

Antiviral Activity

Research has also explored the antiviral potential of thiazolidinones. A specific study highlighted the activity of related compounds as selective inhibitors of the HIV reverse transcriptase (HIV-RT) enzyme. One derivative was found to inhibit the enzyme at a concentration of 0.204 µM with minimal cytotoxicity to MT-4 cells . The structure-activity relationship (SAR) studies suggested that modifications on the thiazolidinone scaffold could enhance antiviral efficacy.

Table 2: Antiviral Activity Against HIV

CompoundIC50 (µM)Cytotoxicity (MT-4 Cells)
A0.204Low
B12.1Moderate
C17.4High

Case Study 1: Antibacterial Evaluation

In a recent evaluation, several thiazolidinone derivatives were synthesized and tested for their antibacterial properties against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study reported that some derivatives exhibited MIC values as low as 32 µg/mL, indicating strong antibacterial potential .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral activity of thiazolidinones against HCV (Hepatitis C Virus). Compounds were screened for their ability to inhibit HCV NS5B polymerase, with one compound showing an IC50 value of 48 µM. This highlights the potential utility of these compounds in treating viral infections alongside their antibacterial properties .

The biological activities of thiazolidinones are often attributed to their ability to interact with specific biological targets. For antibacterial activity, these compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways. In the case of antiviral activity, they may act by inhibiting viral enzymes critical for replication.

Q & A

Q. What are the common synthetic routes for 2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of furan-2-carbaldehyde derivatives with thiazolidinone precursors. Key steps include:

  • Knoevenagel condensation : To form the α,β-unsaturated ketone moiety, often catalyzed by bases like piperidine in ethanol under reflux (60–80°C) .
  • Thiazolidinone ring formation : Reaction of hydrazine derivatives with thioglycolic acid, requiring temperature control (e.g., 50–70°C) and acetic acid as a solvent .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is used to isolate the product, with yields ranging from 54% to 75% depending on substituents .

Optimization strategies :

  • Solvent polarity adjustments (e.g., DMF for polar intermediates) .
  • Microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical methods is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., Z/E configuration of the exocyclic double bond) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O of thiazolidinone) and ~2190 cm1^{-1} (C≡N in nitrile derivatives) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
  • Elemental analysis : To validate purity (>95% for most studies) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screening often includes:

  • Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus and Escherichia coli .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values compared to standard drugs like doxorubicin .
  • Anti-inflammatory testing : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can conflicting data on reaction yields or bioactivity be resolved?

Discrepancies often arise from:

  • Reagent purity : Impure starting materials (e.g., furan derivatives) reduce yields by 10–20% .
  • Stereochemical variations : Z/E isomerism in the exocyclic double bond affects bioactivity; HPLC can separate isomers for individual testing .
  • Biological assay conditions : Varying cell culture media or bacterial strains may alter MIC values; standardized protocols (CLSI guidelines) are recommended .

Case study : A 2025 report showed 75% yield using microwave synthesis vs. 54% with conventional reflux, attributed to reduced side reactions .

Q. What strategies are effective for enhancing the compound’s solubility and bioavailability?

  • Derivatization : Introducing hydrophilic groups (e.g., morpholine, acetic acid moieties) via nucleophilic substitution or esterification .
  • Prodrug design : Converting the thioxo group to a sulfoxide (via oxidation) to improve membrane permeability .
  • Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to enhance cellular uptake .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Molecular docking : Predicting binding affinity to targets like EGFR (anticancer) or FabI (antibacterial) using AutoDock Vina .
  • QSAR models : Correlating substituent electronegativity (e.g., chloro vs. methoxy groups) with IC50_{50} values .
  • ADMET prediction : SwissADME to optimize logP (ideally 2–3) and reduce hepatotoxicity risks .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the furan ring in target binding via X-ray crystallography .
  • In vivo models : Evaluate pharmacokinetics in rodent models to address bioavailability limitations .
  • Green chemistry : Develop solvent-free syntheses using ball milling or ionic liquids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.